

Application Notes and Protocols for Benzoylthiocholine Iodide Cholinesterase Assay in Microplates

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Compound of Interest

Compound Name: *Benzoylthiocholine iodide*

Cat. No.: *B078318*

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This document provides a detailed protocol for the determination of cholinesterase activity in a microplate format using **benzoylthiocholine iodide** as a specific substrate for pseudocholinesterase (ChE). This method offers high specificity and reproducibility, making it a valuable tool for liver function assessment, pesticide exposure monitoring, and preoperative risk evaluation.

Principle of the Assay

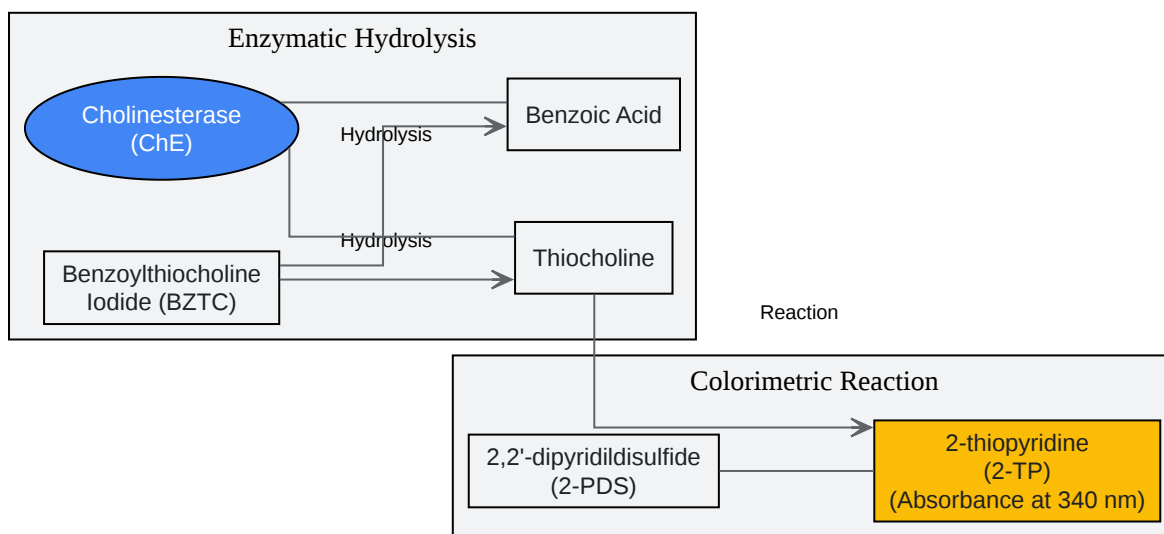
The assay is based on the enzymatic hydrolysis of **benzoylthiocholine iodide** (BZTC) by cholinesterase, which liberates thiocholine. The produced thiocholine then reacts with the chromogenic agent 2,2'-dipyridildisulfide (2-PDS) to form 2-thiopyridine (2-TP). The rate of 2-TP formation is directly proportional to the cholinesterase activity in the sample and is quantified by measuring the increase in absorbance at 340 nm.^[1]

Key Quantitative Data

The following table summarizes the key quantitative parameters for the **benzoylthiocholine iodide** cholinesterase assay.

Parameter	Value	Reference
Optimal pH	7.8	[1]
Recommended Buffer	3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS)	[1]
Optimal Buffer Concentration	>200 mmol/l	[1]
Optimal Substrate (BZTC) Concentration	0.2 mmol/l	[1]
Michaelis-Menten Constant (Km) for ChE	1.2×10^{-2} - 1.3×10^{-2} mmol/l	[1]
Measurement Wavelength	340 nm	[1]
Measurement Range	0 - 300 U/l	[1]
Relative Reactivity of Acetylcholinesterase (AChE)	2%	[1]
Coefficients of Variation (CV)	0.54% - 0.82%	[1]

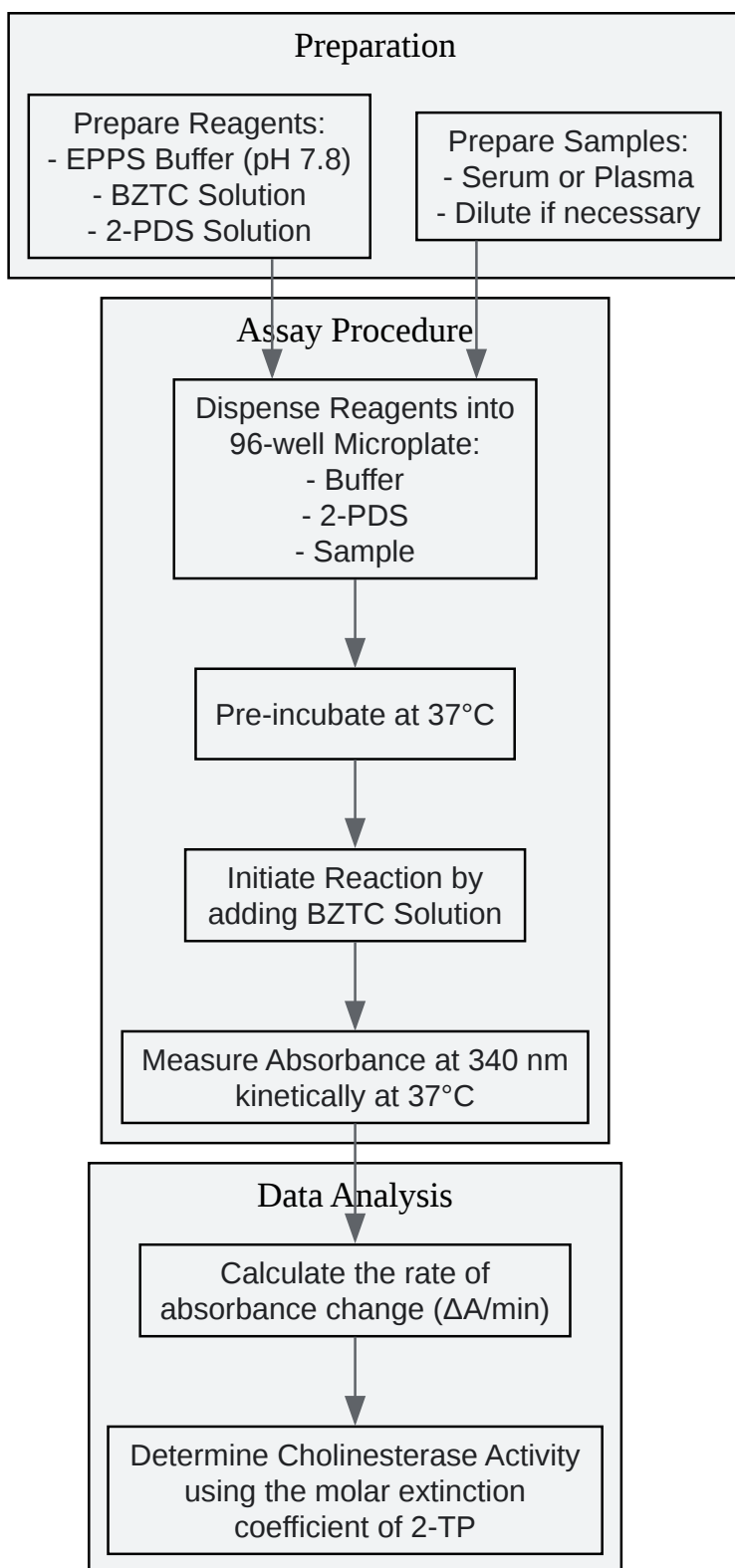
Signaling Pathway



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Caption: Enzymatic and colorimetric reactions in the assay.

Experimental Workflow



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Caption: Overview of the experimental workflow.

Experimental Protocols

Reagent Preparation

- **EPPS Buffer (pH 7.8):** Prepare a solution of 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) at a concentration of 250 mmol/l. Adjust the pH to 7.8 with sodium hydroxide.
- **Benzoylthiocholine Iodide (BZTC) Solution:** Prepare a 0.2 mmol/l solution of BZTC in deionized water.
- **2,2'-dipyridildisulfide (2-PDS) Solution:** Prepare a solution of 2-PDS in a suitable solvent as per manufacturer's instructions to be used in the assay.

Microplate Assay Protocol

- **Assay Setup:**
 - Add 200 μ L of EPPS buffer (pH 7.8) to each well of a 96-well microplate.
 - Add 20 μ L of the 2-PDS solution to each well.
 - Add 10 μ L of the sample (serum or plasma) to the appropriate wells. Include blank wells containing 10 μ L of deionized water instead of the sample.
- **Pre-incubation:**
 - Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
- **Reaction Initiation:**
 - Initiate the enzymatic reaction by adding 20 μ L of the 0.2 mmol/l BZTC solution to each well.
- **Measurement:**
 - Immediately place the microplate in a microplate reader capable of kinetic measurements.
 - Measure the absorbance at 340 nm at 37°C every minute for a total of 10 minutes.

- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$) for each sample by performing a linear regression on the kinetic data.
 - Subtract the $\Delta A/\text{min}$ of the blank from the $\Delta A/\text{min}$ of each sample to correct for non-enzymatic hydrolysis of the substrate.
 - Calculate the cholinesterase activity (in U/l) using the following formula: Activity (U/l) = $(\Delta A/\text{min} * \text{Total Assay Volume } (\mu\text{L})) / (\text{Molar Extinction Coefficient of 2-TP} * \text{Sample Volume } (\mu\text{L}) * \text{Light Path (cm)}) * 10^6$

Note: The molar extinction coefficient for 2-thiopyridine (2-TP) at 340 nm and the light path of the specific microplate reader must be determined.

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References

- 1. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
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